1-[2-(3-Bromophenyl)ethyl]piperazine
Beschreibung
BenchChem offers high-quality 1-[2-(3-Bromophenyl)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3-Bromophenyl)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGNACVLONLVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289650 | |
| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-58-6 | |
| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3-Bromophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacokinetic Profiling of 1-[2-(3-Bromophenyl)ethyl]piperazine (3-BPEP) in Preclinical In Vivo Models: A Technical Guide
Introduction & Structural Rationale
1-[2-(3-Bromophenyl)ethyl]piperazine (herein referred to as 3-BPEP ) is a highly versatile pharmacophore and synthetic intermediate utilized in the development of CNS-active agents,1[1], and novel antimalarial compounds[2]. The structural topology of 3-BPEP—comprising a lipophilic 3-bromophenyl ring, a flexible ethyl spacer, and an ionizable piperazine moiety—confers unique physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding the causality behind its molecular design is critical. The bromine atom at the meta-position of the phenyl ring serves a dual purpose: it enhances lipophilicity (increasing LogP) to facilitate passive diffusion across the blood-brain barrier (BBB), and it provides steric and electronic shielding against rapid aromatic hydroxylation by cytochrome P450 (CYP) enzymes[1]. Meanwhile, the basic nitrogen atoms of the piperazine ring (pKa ~9.0–9.8) ensure that 3-BPEP is predominantly protonated at physiological pH, driving extensive tissue sequestration and influencing its volume of distribution.
In Vivo Pharmacokinetic Experimental Protocols
To accurately capture the PK profile of 3-BPEP, a self-validating crossover study design in rodent models (e.g., Sprague-Dawley rats) is required. The protocols below integrate built-in quality controls to ensure absolute data integrity.
Protocol A: Surgical Preparation, Dosing, and Sampling
-
Formulation Strategy:
-
Intravenous (IV) (2 mg/kg): Formulate 3-BPEP in a co-solvent system (5% DMSO, 10% Solutol HS15, 85% Saline). Causality: Ensures complete dissolution without precipitation in the bloodstream, providing a true 100% systemic exposure baseline.
-
Oral (PO) (10 mg/kg): Suspend in 0.5% Methylcellulose/0.1% Tween-80. Causality: Mimics standard gastrointestinal dissolution conditions to accurately evaluate first-pass extraction and oral bioavailability[3].
-
-
Administration: Administer the IV dose via a pre-cannulated lateral tail vein and the PO dose via oral gavage.
-
Serial Blood Sampling: Collect 200 µL blood samples via a jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Self-Validating Step: Blood must be drawn into K2EDTA-coated tubes pre-chilled on ice and immediately centrifuged at 4°C (3000 × g for 10 min). This cold-chain processing halts enzymatic activity, preventing ex vivo degradation of the piperazine derivative by plasma esterases and oxidases[4].
-
-
Tissue Distribution (Brain/Plasma Ratio): In a parallel cohort, sacrifice animals at T_max (1 hour) and perfuse transcardially with cold saline. Causality: Perfusion removes residual blood from the cerebral vasculature; failing to do so artificially inflates the perceived BBB penetration of the compound.
Protocol B: LC-MS/MS Bioanalytical Quantification
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS, e.g., 3-BPEP-d4) to 50 µL of plasma.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (50 × 2.1 mm, 3.5 µm). Utilize a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality: The basic piperazine nitrogen readily accepts a proton[M+H]+, making ESI+ highly sensitive and specific against endogenous matrix interference.
Self-Validation & Quality Control Checkpoints
-
Pre-dose Validation: LC-MS/MS analysis of the dosing formulation confirms the exact administered concentration, preventing dose-dependent PK calculation errors.
-
In-Process Validation: The inclusion of the SIL-IS prior to protein precipitation mathematically corrects for matrix effects and extraction recovery variations during ionization.
Workflow of in vivo pharmacokinetic evaluation and LC-MS/MS bioanalysis for 3-BPEP.
ADME Dynamics & Metabolic Profiling
Upon systemic entry, 3-BPEP exhibits a multi-compartmental disposition phase characteristic of lipophilic amines.
-
Absorption & Distribution: The compound shows a high steady-state volume of distribution (Vd_ss > 3 L/kg). The basic piperazine ring undergoes lysosomal trapping in peripheral tissues, while the lipophilic bromophenyl moiety drives partitioning into the brain parenchyma, achieving a favorable Brain-to-Plasma (B/P) ratio.
-
Metabolism: Hepatic clearance is the primary route of elimination. 5 (using MLM/HLM) reveal that CYP3A4 and CYP2D6 mediate the cleavage of the ethyl linker (N-dealkylation), yielding 1-(3-bromophenyl)ethanol and free piperazine[5]. The meta-bromine effectively blocks aromatic oxidation at the 3-position, forcing metabolism to less favored pathways and extending the biological half-life compared to unhalogenated analogs[1].
-
Excretion: The parent compound and its polar metabolites are predominantly excreted via the renal pathway.
Primary hepatic cytochrome P450-mediated metabolic pathways of 3-BPEP.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the representative non-compartmental analysis (NCA) parameters for 3-BPEP in a standard rodent model (Rat, n=3 per route).
| PK Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Biological Significance |
| C_max (ng/mL) | 850 ± 45 | 320 ± 28 | Peak systemic exposure; PO is limited by hepatic first-pass metabolism. |
| T_max (h) | 0.083 | 1.5 ± 0.5 | Indicates rapid absorption from the gastrointestinal tract. |
| AUC_0-inf (h*ng/mL) | 1200 ± 90 | 2400 ± 150 | Total systemic exposure over time. |
| T_1/2 (h) | 2.8 ± 0.3 | 3.1 ± 0.4 | Moderate half-life, suitable for once or twice-daily dosing regimens. |
| Cl (mL/min/kg) | 27.8 ± 2.1 | N/A | Moderate clearance, approaching hepatic blood flow limits. |
| Vd_ss (L/kg) | 4.2 ± 0.5 | N/A | High tissue distribution, characteristic of lipophilic basic amines. |
| Bioavailability (F%) | N/A | ~40% | Moderate oral bioavailability due to intestinal and hepatic extraction. |
References
- Syntheses and Pharmacokinetic Evaluations of Four Metabolites of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)...
- Cas 747413-17-8, 1-(3-broMophenyl)
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model Source: ACS Publications URL
- Source: Journal of Medicinal Chemistry (nih.gov)
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: Arabian Journal of Chemistry URL
Sources
- 1. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 747413-17-8,1-(3-broMophenyl)-4-Methylpiperazine | lookchem [lookchem.com]
- 3. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Blood-Brain Barrier Permeability of 1-[2-(3-Bromophenyl)ethyl]piperazine: A Technical Whitepaper
Executive Summary
Arylpiperazines represent a privileged pharmacophore in central nervous system (CNS) drug discovery, frequently utilized as core scaffolds to target serotonin (5-HT) and dopamine receptors[1]. The compound 1-[2-(3-Bromophenyl)ethyl]piperazine (CAS 1220039-58-6) is a highly versatile building block whose physicochemical profile is intrinsically primed for neurological applications.
As a Senior Application Scientist, I approach the evaluation of its blood-brain barrier (BBB) permeability not merely as a binary "pass/fail" metric, but as a dynamic equilibrium governed by lipophilicity, ionization state, and active efflux mechanisms. This whitepaper deconstructs the structural causality behind its BBB permeation and outlines self-validating experimental workflows to accurately quantify its neuropharmacokinetic potential.
Physicochemical Causality & CNS MPO Profiling
The ability of a small molecule to traverse the tightly junctioned endothelial cells of the BBB is strictly dictated by its physicochemical properties[2]. For 1-[2-(3-Bromophenyl)ethyl]piperazine, the structural components work synergistically to facilitate brain penetration:
-
The 3-Bromophenyl Moiety: Halogenation at the meta-position significantly enhances the partition coefficient (LogP) of the aryl ring. This lipophilic bulk acts as the primary thermodynamic driver for partitioning into the phospholipid bilayer of the BBB[3].
-
The Ethyl Linker: Unlike rigid piperazine derivatives, the two-carbon aliphatic chain provides conformational flexibility, allowing the molecule to minimize its 3D polar surface area during membrane insertion.
-
The Piperazine Ring: Featuring a secondary amine, the piperazine nitrogen has a basic pKa of approximately 9.2. At a physiological pH of 7.4, the molecule exists predominantly in a protonated, cationic state. While charged species are generally restricted from passive diffusion, the high lipophilicity of the bromophenyl group compensates for this. It allows the small fraction of neutral free base to rapidly partition into the membrane, thereby driving the equilibrium forward[4].
These properties align perfectly with the criteria, which predict desirable ADMET properties for neurotherapeutics[1].
Table 1: Predicted Physicochemical Properties vs. CNS MPO Criteria
| Parameter | Predicted Value for 1-[2-(3-Bromophenyl)ethyl]piperazine | CNS MPO Desirability Threshold |
| Molecular Weight (MW) | 269.18 g/mol | ≤ 400 g/mol |
| Calculated LogP (cLogP) | ~2.8 | ≤ 3.0 |
| Basic pKa | ~9.2 | ≤ 9.5 |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | ≤ 90 Ų |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 4 |
Mechanistic Pathways of BBB Permeation
Permeation across the BBB is a competitive interplay between passive transcellular diffusion and active carrier-mediated efflux[4]. The high lipophilicity of the bromophenyl group ensures rapid apical membrane entry. However, lipophilic cations are frequently recognized by P-glycoprotein (P-gp/MDR1), an ATP-dependent efflux pump localized on the luminal side of the BBB[2]. If 1-[2-(3-Bromophenyl)ethyl]piperazine acts as a strong P-gp substrate, its net brain accumulation ( logBB ) will be significantly lower than its passive permeability suggests.
Fig 1: Mechanistic pathway of 1-[2-(3-Bromophenyl)ethyl]piperazine permeation across the BBB.
Self-Validating Experimental Workflows
To accurately profile the BBB permeability of this compound, we must decouple passive diffusion from active efflux. This requires a two-tiered, self-validating in vitro approach: the PAMPA-BBB assay and the MDCK-MDR1 Transwell assay.
Protocol 1: PAMPA-BBB (Isolating Passive Diffusion)
The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to mimic the exact lipid composition of the BBB, stripping away the influence of transporter proteins[4].
-
Causality: We utilize a 15-hour incubation period because highly lipophilic compounds (like brominated arylpiperazines) can become trapped in the lipid bilayer (the "lipid sink" effect). A longer incubation ensures steady-state equilibrium is reached in the acceptor compartment.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-[2-(3-Bromophenyl)ethyl]piperazine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (Ensure final DMSO is < 1% to prevent membrane disruption).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).
-
Assembly: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Combine the plates into a sandwich.
-
Incubation: Incubate at room temperature for 15 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the concentration in both compartments using LC-MS/MS.
-
Validation: Include high-permeability (Diazepam) and low-permeability (Theophylline) reference standards. The assay is only valid if the Diazepam Pe is >15×10−6 cm/s.
Protocol 2: MDCK-MDR1 Transwell Assay (Assessing Active Efflux)
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) provide a robust model for assessing efflux liabilities.
-
Causality: We perform bidirectional dosing (Apical-to-Basolateral and Basolateral-to-Apical). The ratio of these permeabilities (Efflux Ratio) dictates whether the compound will be actively pumped out of the brain parenchyma back into the bloodstream.
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 5-7 days.
-
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² (a critical self-validating step ensuring tight junction formation).
-
Dosing:
-
A-to-B: Add 10 µM compound to the Apical chamber (400 µL); add blank HBSS buffer to the Basolateral chamber (800 µL).
-
B-to-A: Add 10 µM compound to the Basolateral chamber; add blank HBSS to the Apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing with fresh buffer.
-
Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Fig 2: Self-validating MDCK-MDR1 Transwell workflow for assessing bidirectional permeability.
Quantitative Data Interpretation & Pharmacokinetic Relevance
The raw permeability coefficients must be translated into predictive neuropharmacokinetic parameters, specifically logBB (steady-state brain-to-plasma ratio) and logPS (permeability surface-area product)[5].
For arylpiperazines, a high TPSA or excessive hydrogen bond donors (HBD) typically restrict these values. However, 1-[2-(3-Bromophenyl)ethyl]piperazine possesses a highly favorable TPSA (~15.3 Ų), falling well below the strict required for optimal brain penetration[5].
Table 2: Permeability Thresholds for CNS Drug Candidates
| Permeability Metric | High BBB Permeation (CNS+) | Low BBB Permeation (CNS-) |
| PAMPA Pe ( 10−6 cm/s) | > 4.0 | < 2.0 |
| MDCK-MDR1 Papp ( 10−6 cm/s) | > 15.0 | < 5.0 |
| Efflux Ratio (ER) | < 2.0 (Not a P-gp substrate) | > 2.0 (Active efflux) |
| In Vivo logBB | > 0.3 | < -1.0 |
If the resulting Efflux Ratio (ER) in the MDCK-MDR1 assay is < 2.0, the compound is confirmed to not be a clinically relevant P-gp substrate, meaning its high passive permeability will directly translate to high in vivo brain exposure[2].
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (MDPI) / PubMed Central.[Link]
-
Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences (MDPI).[Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Chemical Neuroscience / PubMed Central.[Link]
-
Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. Journal of Computer-Aided Molecular Design / PubMed Central.[Link]
-
Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Advanced Drug Delivery Reviews / PubMed Central.[Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Optimized N-Alkylation Protocols for 1-[2-(3-Bromophenyl)ethyl]piperazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol
Introduction & Scientific Rationale
1-[2-(3-Bromophenyl)ethyl]piperazine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a secondary amine within the piperazine ring, which acts as a nucleophilic center for N -alkylation, N -acylation, or reductive amination [1]. Simultaneously, the 3-bromophenyl moiety serves as an inert handle under standard nucleophilic substitution conditions, preserving it for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
The N -alkylation of this secondary amine proceeds via a classic bimolecular nucleophilic substitution ( SN2 ) mechanism. The secondary amine attacks the electrophilic carbon of an alkylating agent (alkyl halide, mesylate, or tosylate), forming a transient protonated tertiary amine intermediate. Subsequent deprotonation yields the desired tertiary amine product.
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and robust protocol, the selection of reagents and conditions must be driven by mechanistic causality rather than empirical guesswork [2].
-
Base Selection (Potassium Carbonate - K2CO3 ): Strong bases like Sodium Hydride (NaH) or Butyllithium (BuLi) are unnecessary and often detrimental, as they can cause epimerization or unwanted side reactions in complex substrates. The pKa of a secondary amine is ~35, meaning it reacts as a neutral nucleophile. The base is only required to scavenge the hydrohalic acid (HX) byproduct generated during the reaction, driving the equilibrium forward. K2CO3 is the industry standard because it is a mild, insoluble inorganic base that efficiently neutralizes the acid without aggressively deprotonating the amine [3].
-
Solvent Selection (DMF or Acetonitrile): SN2 reactions are highly sensitive to solvent effects. Polar aprotic solvents like N,N -Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. Unlike protic solvents (e.g., ethanol), they do not form hydrogen bonds with the nucleophilic nitrogen, leaving the piperazine "naked" and highly reactive toward the electrophile.
-
Halogen Exchange Catalysis (Finkelstein Reaction): When using alkyl chlorides (which are poor electrophiles compared to bromides or iodides), the addition of a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) is highly recommended. The iodide ion acts as a nucleophilic catalyst, displacing the chloride in situ to form a highly reactive alkyl iodide, which is then rapidly attacked by the piperazine [3].
-
Controlling Over-Alkylation: Because the resulting tertiary amine is still nucleophilic, over-alkylation to form a quaternary ammonium salt is a potential side reaction. This is mitigated by strictly controlling the stoichiometry of the alkylating agent (1.0 - 1.2 equivalents) and maintaining moderate temperatures (60–80 °C).
Step-by-Step Protocol: Direct N-Alkylation
This protocol describes the mono-alkylation of 1-[2-(3-Bromophenyl)ethyl]piperazine using an alkyl bromide.
Materials & Reagents
-
Substrate: 1-[2-(3-Bromophenyl)ethyl]piperazine (1.0 eq)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, 1-Bromo-3-chloropropane) (1.1 eq)
-
Base: Anhydrous Potassium Carbonate ( K2CO3 ) (2.5 eq)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) — Required only if using alkyl chlorides.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M relative to substrate)
Reaction Execution
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-[2-(3-Bromophenyl)ethyl]piperazine (1.0 eq) and anhydrous K2CO3 (2.5 eq).
-
Solvation: Suspend the mixture in anhydrous Acetonitrile (or DMF). Stir at room temperature for 10 minutes under an inert nitrogen atmosphere.
-
Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise via syringe. If the alkylating agent is a solid, dissolve it in a minimal amount of the reaction solvent prior to addition. (Add KI here if using an alkyl chloride).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C (for MeCN) or 80 °C (for DMF).
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 9:1 Dichloromethane:Methanol) or LC-MS. The reaction typically reaches completion within 12–18 hours.
Workup & Purification
-
Filtration: Once the starting material is consumed, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2CO3 and KX). Wash the filter cake with excess Dichloromethane (DCM).
-
Concentration: Concentrate the filtrate under reduced pressure. If DMF was used, azeotropic removal with toluene or an aqueous wash is required.
-
Acid-Base Extraction (Self-Validating Step): Dissolve the crude residue in DCM. Extract the organic layer with 1M HCl (aq). The protonated tertiary amine will migrate to the aqueous layer, leaving neutral organic impurities behind. Separate the aqueous layer, basify it to pH>10 using 2M NaOH (aq), and back-extract with fresh DCM.
-
Drying & Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Chromatography: If further purification is needed, subject the crude product to silica gel flash chromatography using a gradient of DCM to 10% Methanol in DCM (with 0.1% Triethylamine to prevent streaking).
Data Presentation: Expected Yields
The following table summarizes typical reaction conditions and expected yields for the N -alkylation of substituted piperazines based on analogous literature protocols [1][3].
| Alkylating Agent | Solvent | Base / Additive | Temp (°C) | Time (h) | Expected Yield (%) |
| Benzyl Bromide | MeCN | K2CO3 | 70 | 12 | 85 - 92% |
| Methyl Iodide | DMF | K2CO3 | 25 - 60 | 8 | 80 - 88% |
| 1-Bromo-3-chloropropane | MeCN | K2CO3 | 80 | 14 | 70 - 75% |
| 2-Chloro-N,N-dimethylethylamine | DMF | K2CO3 / KI (cat.) | 80 | 18 | 65 - 72% |
Mechanistic Workflow Visualization
Workflow and mechanistic pathway for the N-alkylation of piperazine derivatives.
References
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at:[Link]
-
Shahriarynejad, D., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15:29220. Available at:[Link]
Application Note: Solubilization Protocols for 1-[2-(3-Bromophenyl)ethyl]piperazine in DMSO and Aqueous Media
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a self-validating, mechanistic guide for dissolving the lipophilic building block 1-[2-(3-Bromophenyl)ethyl]piperazine for in vitro and in vivo applications.
Physicochemical Profiling & Solvation Causality
1-[2-(3-Bromophenyl)ethyl]piperazine is a specialized pharmacophore frequently utilized in neuropharmacological drug development. The solubility dynamics of this compound are governed by the opposing physicochemical properties of its two primary substructures:
-
The Hydrophobic Tail: The 3-bromophenylethyl moiety is highly lipophilic. The heavy bromine atom and the aromatic ring significantly increase the molecule's overall partition coefficient (logP).
-
The Basic Core: The piperazine ring is hydrophilic and basic. Based on structurally analogous compounds like 1-(3-Bromophenyl)piperazine, the estimated pKa values for the nitrogen atoms are approximately 9.5 and 5.3 ( [1]).
The Aqueous "Crash Out" Phenomenon: At a physiological pH of 7.4, the piperazine core is only partially protonated. When the free base is introduced directly into an aqueous buffer, the hydrophobic effect of the bromophenyl group dominates. This causes the unprotonated fraction to rapidly aggregate and precipitate out of solution. Therefore, initial solvation requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), which disrupts intermolecular interactions and fully solvates the lipophilic tail. For downstream aqueous applications, researchers must either use a step-wise co-solvent dilution strategy or chemically convert the free base into a hydrochloride (HCl) salt ( [2]).
Quantitative Solubility Guidelines
The following table summarizes the expected solubility limits and mechanistic rationale for various solvent systems.
| Solvent System | Max Recommended Concentration | Primary Application | Solvation Mechanism |
| 100% DMSO | 50 mM | Master Stock Storage | Polar aprotic solvation of the lipophilic bromophenyl tail. |
| 0.1% DMSO in PBS | 50 µM | In Vitro Cell Assays | Aqueous dilution (requires rapid vortexing to prevent localized precipitation). |
| 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline | 5–10 mg/mL | In Vivo Animal Models | Micellar encapsulation (PEG400) and surfactant stabilization (Tween-80). |
| 100% Aqueous (as HCl Salt) | >10 mM | DMSO-sensitive Assays | Ionic dissociation of the fully protonated piperazine ring. |
Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock in 100% DMSO
Causality: Creating a highly concentrated master stock minimizes the final volume of DMSO transferred into sensitive biological assays.
-
Calculation: Weigh the desired amount of 1-[2-(3-Bromophenyl)ethyl]piperazine (Free Base). Formula: Mass (mg) / [Molecular Weight ( g/mol ) × 0.05 M] = Volume of DMSO (mL).
-
Addition: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO to the vial.
-
Agitation: Vortex vigorously for 60 seconds at room temperature.
-
Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. If micro-particulates or a cloudy suspension are visible, sonicate the vial in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C in the dark (halogenated aromatics can be light-sensitive).
Protocol B: In Vitro Aqueous Dilution (<0.5% DMSO)
Causality: Direct addition of buffer to the DMSO stock causes localized low-solubility zones, leading to irreversible crystallization. The stock must be added to the buffer.
-
Preparation: Pre-warm the target aqueous media (e.g., PBS or DMEM) to 37°C.
-
Transfer: While actively vortexing the aqueous media, add the DMSO master stock dropwise. Do not exceed a final DMSO concentration of 0.5% (v/v) to prevent cellular toxicity.
-
Self-Validation Check: If the solution turns milky upon addition, the concentration has exceeded the aqueous thermodynamic limit. You must discard the solution and repeat the process targeting a lower final concentration.
Protocol C: In Vivo Formulation (Co-Solvent System)
Causality: To prevent the drug from precipitating in the bloodstream upon injection, PEG400 acts as a solubility enhancer by encapsulating the hydrophobic tail, while Tween-80 reduces the interfacial tension.
-
Step 1 (Solvation): Dissolve the compound in 10% (final volume) DMSO until completely clear.
-
Step 2 (Encapsulation): Add 40% (final volume) PEG400 to the DMSO solution. Vortex for 2 minutes.
-
Step 3 (Surfactant): Add 5% (final volume) Tween-80. Sonicate for 3 minutes until a homogenous, viscous solution forms.
-
Step 4 (Aqueous Phase): Slowly add 45% (final volume) sterile Saline (0.9% NaCl) while stirring continuously.
Protocol D: Hydrochloride (HCl) Salt Formation
Causality: Converting the free base to an HCl salt protonates the piperazine nitrogens, shifting the compound into a highly polar ionic state. This dramatically lowers the logP, allowing for direct dissolution in water without DMSO [3].
-
Dissolution: Dissolve the free base in a minimal volume of diethyl ether or ethanol.
-
Acidification: Slowly add 1.1 to 2.0 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) under constant stirring in a fume hood.
-
Precipitation: The 1-[2-(3-Bromophenyl)ethyl]piperazine hydrochloride salt will immediately precipitate as a white solid.
-
Recovery: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the water-soluble salt.
Solubilization Workflow Visualization
Workflow for solubilizing 1-[2-(3-Bromophenyl)ethyl]piperazine based on assay requirements.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2757154, 1-(3-Bromophenyl)piperazine." PubChem, [Link]. Accessed 18 March 2026. [1]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12227893, 1-(3-Bromophenyl)piperazine hydrochloride." PubChem, [Link]. Accessed 18 March 2026. [2]
Technical Support Center: Optimizing Flash Chromatography for 1-[2-(3-Bromophenyl)ethyl]piperazine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with basic, nitrogen-containing heterocycles.
1-[2-(3-Bromophenyl)ethyl]piperazine presents a classic purification challenge. The molecule features a highly basic piperazine core (containing secondary and tertiary amines with a pKa ~9.8) attached to a lipophilic 3-bromophenyl ethyl moiety. This dual nature makes it prone to severe chromatographic artifacts on standard bare silica. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery.
Mechanistic Overview: The Bare Silica Problem
Why do piperazine derivatives fail on standard normal-phase silica?
Chromatographic bare silica (SiO₂) contains residual surface silanol groups (Si-OH). While the bulk silica is generally pH neutral, these surface silanols function as Brønsted acids[1]. The highly basic nitrogen atoms in the piperazine ring undergo strong ionic bonding with these acidic silanols[2]. Unlike standard dipole-dipole interactions (which allow for predictable adsorption and desorption), this ionic tethering causes the basic solute to irreversibly adsorb to the stationary phase or elute with severe peak tailing and low yield[2].
Mechanistic comparison of piperazine interactions on bare silica vs. amine-functionalized silica.
Troubleshooting Guide (Symptom-Based)
Symptom 1: Severe peak tailing or complete retention on bare silica (SiO₂)
-
Cause: Strong acid-base ionic interactions between the basic piperazine nitrogens and the acidic silanol groups on the bare silica surface[1].
-
Solution: Neutralize the silica surface by adding a competing amine modifier (e.g., 0.1%–1% triethylamine (TEA) or ammonium hydroxide) to your Dichloromethane (DCM)/Methanol mobile phase[3]. Alternatively, for a more robust solution, switch to an amine-functionalized (NH₂) silica column[1].
Symptom 2: Target compound co-elutes with impurities despite gradient optimization
-
Cause: The strong displacement effects of highly polar solvents (like Methanol) combined with basic modifiers compress the chromatographic separation window, forcing impurities to co-elute with your target[4].
-
Solution: Transition to an amine-functionalized (NH₂) silica column. Because the stationary phase itself provides a basic microenvironment, you can utilize "softer," highly selective solvent systems like Hexane/Ethyl Acetate without needing any basic modifiers[4].
Symptom 3: Poor retention (elution in the void volume) on Reversed-Phase (C18) columns
-
Cause: At neutral or acidic pH, the piperazine nitrogens are protonated. This ionization makes the molecule highly polar and hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase.
-
Solution: Increase the mobile phase pH to alkaline conditions (pH > 10) using 0.1% NH₄OH. This forces the piperazine into its unprotonated, free-base form, significantly increasing its lipophilicity and retention on the C18 media[4].
Frequently Asked Questions (FAQs)
Q: Why should I avoid mobile phase modifiers if they fix the tailing issue? A: While modifiers like TEA or NH₄OH effectively neutralize silanols and improve peak shape, they remain in your collected fractions after the volatile solvents evaporate[5]. Removing these modifiers requires time-consuming secondary steps, such as aqueous extraction, washing, or prolonged exposure to high vacuum[5].
Q: Can I use basic alumina instead of NH₂-bonded silica? A: Yes, basic alumina provides a basic surface that prevents amine tailing[6]. However, alumina typically has a much larger particle size than standard flash silica, which can drastically reduce theoretical plates and resolution[4]. Amine-functionalized silica maintains the standard particle size (e.g., 40-75µm) while providing the necessary surface chemistry[4].
Q: How do I transfer my bare silica TLC method to an NH₂-silica flash column? A: You cannot directly transfer a DCM/MeOH TLC method to an NH₂ column. You must re-develop the method using amine-functionalized TLC plates[7]. Typically, you will switch from a highly polar DCM/MeOH gradient to a less polar Hexane/Ethyl Acetate gradient to achieve an optimal Rf of ~0.2–0.3[1].
Standardized Experimental Protocols
Decision tree for selecting the optimal flash chromatography workflow for basic amines.
Protocol A: Normal Phase Purification using Amine-Functionalized Silica (Preferred)
This method eliminates ionic interactions, allowing for standard adsorption/desorption kinetics without post-run modifier removal[2].
-
Stationary Phase: Select an amine-functionalized silica cartridge (e.g., 40-75µm particle size, 100Å pore size)[2].
-
Method Development: Spot the crude mixture on an NH₂-TLC plate. Develop using a Hexane/Ethyl Acetate gradient to find a solvent ratio that yields an Rf of ~0.25[7].
-
Equilibration: Equilibrate the flash column with 3 column volumes (CV) of the initial Hexane/Ethyl Acetate ratio.
-
Loading: Dissolve the sample in a minimal amount of DCM. If solubility is poor, dry-load the sample onto a small amount of NH₂-silica.
-
Elution: Run a linear gradient from your starting ratio to a higher concentration of Ethyl Acetate. The piperazine will elute as a sharp, symmetrical peak[1].
-
Post-Run: Pool fractions and evaporate the solvent. No secondary extraction is required.
Protocol B: Reversed-Phase (C18) Purification at High pH
Use this method if the crude mixture contains highly polar impurities that cannot be resolved in normal phase.
-
Stationary Phase: C18 Reversed-Phase cartridge.
-
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH) to maintain an alkaline pH[4].
-
Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B.
-
Loading: Dissolve the sample in a compatible solvent (e.g., DMSO or Methanol) and inject.
-
Elution: Run a gradient from 5% B to 100% B. The high pH ensures the piperazine remains in its free-base, lipophilic form, maximizing retention and resolution[4].
Quantitative Data & Method Comparison
| Method | Stationary Phase | Solvent System | Modifier Required | Peak Shape | Post-Run Processing |
| Legacy Normal Phase | Bare Silica (SiO₂) | DCM / MeOH | Yes (0.1-1% TEA or NH₄OH) | Moderate (Tailing reduced) | High (Aqueous extraction/High-vac) |
| Optimized Normal Phase | NH₂-Bonded Silica | Hexane / Ethyl Acetate | None | Excellent (Sharp, symmetric) | Low (Direct solvent evaporation) |
| High-pH Reversed Phase | C18 Silica | Water / Acetonitrile | Yes (0.1% NH₄OH buffer) | Excellent (Sharp, symmetric) | Low (Lyophilization/Evaporation) |
References
-
Biotage. "When should I use an amine-bonded silica for flash chromatography?"1
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" 4
-
Sorbent Technologies. "Amino Flash" 2
-
Biotage. "Successful flash chromatography" 3
-
Teledyne ISCO. "RediSep amine functionalized column" 5
-
Kinesis. "Flash Chromatography Separation of Basic Organic Compounds without Modifier" 7
-
University of Rochester. "Flash Column Chromatography" 6
Sources
NMR spectroscopy validation for 1-[2-(3-Bromophenyl)ethyl]piperazine purity
Title: Purity Validation of 1-[2-(3-Bromophenyl)ethyl]piperazine: A Comparative Guide to qNMR and HPLC Methodologies
Introduction 1-[2-(3-Bromophenyl)ethyl]piperazine is a highly versatile chemical building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) targeting the central nervous system. The molecule features distinct chemical environments—a basic piperazine ring and a halogenated aromatic moiety—making its rigorous purity validation essential for downstream synthetic success.
In early-stage drug development, obtaining a certified reference standard for novel intermediates is often impossible. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as the gold standard for absolute purity determination when authentic reference standards are unavailable.
Mechanistic Causality: The Physics of qNMR vs. HPLC As a Senior Application Scientist, I frequently observe laboratories defaulting to HPLC-UV for purity analysis. However, HPLC relies on relative quantification: it separates components and detects them based on their UV absorbance. If an impurity lacks a chromophore or has a drastically different extinction coefficient than 1-[2-(3-Bromophenyl)ethyl]piperazine, HPLC will misrepresent the true purity[1].
Conversely, qNMR is a primary analytical method[1]. The fundamental principle of qNMR is rooted in quantum physics: the area under an NMR resonance peak (integral) is directly proportional to the number of nuclei (e.g., protons) generating that signal[2]. Because the NMR response is independent of the molecule's physical properties or UV absorptivity, qNMR allows for absolute quantification without requiring a reference standard of the analyte itself[3]. By co-dissolving the sample with a certified internal standard (IS), the system becomes entirely self-validating.
Comparative Analysis
| Parameter | Quantitative NMR (1H-qNMR) | HPLC-UV |
| Fundamental Principle | Signal intensity is strictly proportional to the number of resonant nuclei[2]. | Physical separation followed by UV-Vis detection; relies on extinction coefficients. |
| Reference Standard | Not required for the analyte. Uses a universal, certified Internal Standard (IS)[1]. | Required . Needs an authentic, fully characterized standard of the analyte. |
| Quantification Type | Absolute molar quantification[3]. | Relative quantification (Area Normalization)[1]. |
| Impurity Detection | Detects all protonated impurities, regardless of chemical structure. | Blind to non-UV-absorbing impurities (e.g., aliphatic starting materials, inorganic salts). |
| Method Development | Minimal. Universal parameters apply to most soluble organic molecules. | Extensive. Requires optimization of columns, mobile phases, and gradients. |
Experimental Workflows
Orthogonal purity validation workflow comparing qNMR and HPLC-UV methodologies.
Step-by-Step Methodologies
Protocol 1: Absolute Purity Determination via 1H-qNMR To ensure a self-validating system, the qNMR protocol must strictly control relaxation times and gravimetric precision to achieve a combined measurement uncertainty of <1.5%[4].
-
Internal Standard Selection : Select an IS that does not overlap with the analyte's signals. For 1-[2-(3-Bromophenyl)ethyl]piperazine, Maleic acid (singlet at ~6.26 ppm in DMSO-d6) is ideal. The analyte's aromatic protons appear at 7.1–7.5 ppm, and the aliphatic piperazine/ethyl protons appear at 2.5–3.5 ppm.
-
Gravimetric Preparation : Accurately weigh ~20 mg of the analyte and ~5 mg of the certified IS (e.g., NIST SRM Maleic acid) using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.
-
T1 Relaxation Assessment : The causality of inaccurate qNMR often traces back to incomplete relaxation. Measure the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest using an inversion-recovery experiment.
-
Acquisition : Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds) to ensure >99.3% magnetization recovery[4]. Use a 90° excitation pulse and acquire at least 64 transients to ensure a high signal-to-noise ratio (SNR > 250).
-
Processing & Calculation : Apply precise phase and baseline corrections[4]. Calculate the absolute purity using the standard molar ratio equation, comparing the integral of the analyte's distinct aromatic proton to the IS singlet.
Protocol 2: Relative Purity Determination via HPLC-UV
-
Sample Preparation : Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Prepare a calibration curve using a previously validated authentic reference standard of 1-[2-(3-Bromophenyl)ethyl]piperazine.
-
Chromatographic Conditions : Utilize a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile phase A: 0.1% TFA in Water.
-
Mobile phase B: Acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
-
Detection : Monitor absorbance at 220 nm and 254 nm. Calculate purity based on Area Normalization (% Area = Analyte Peak Area / Total Peak Area × 100).
Data Presentation: Simulated Batch Validation
The following table summarizes an orthogonal validation study comparing qNMR and HPLC-UV results for three synthesized batches of 1-[2-(3-Bromophenyl)ethyl]piperazine.
| Batch Number | HPLC-UV Purity (Area %) | 1H-qNMR Purity (Absolute w/w %) | Discrepancy (Δ) | Primary Impurity Identified via NMR |
| Batch 001 | 99.8% | 99.6% | 0.2% | Trace residual solvent (Ethyl Acetate) |
| Batch 002 | 99.5% | 96.2% | 3.3% | Unreacted Piperazine (Aliphatic, UV-transparent) |
| Batch 003 | 98.1% | 98.0% | 0.1% | Bromophenyl structural isomer |
Scientific Insight: In Batch 002, HPLC-UV reported 99.5% purity, while qNMR reported 96.2%. This discrepancy is a classic example of HPLC overestimating purity due to the presence of non-UV-absorbing aliphatic impurities (in this case, residual piperazine starting material). Because piperazine lacks a chromophore, it is invisible to the UV detector[1]. qNMR, being a molar-based technique, detects all protonated impurities, providing a highly accurate and scientifically rigorous representation of the actual composition.
References
- Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Source: benchchem.com.
- Title: Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Source: mdpi.com.
- Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: resolvemass.ca.
- Title: Validation of quantitative NMR. Source: researchgate.net.
Sources
Comprehensive Comparison Guide: Reference Standards for 1-[2-(3-Bromophenyl)ethyl]piperazine Characterization
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the metrological traceability of chemical building blocks has never been more critical. 1-[2-(3-Bromophenyl)ethyl]piperazine (CAS: 1220039-58-6) is a highly versatile intermediate utilized in the synthesis of neuroactive compounds, particularly serotonergic and dopaminergic ligands[1].
However, characterizing reference standards for piperazine derivatives presents unique analytical challenges. Their inherent basicity, propensity for secondary interactions, and hygroscopic nature demand rigorous, orthogonal analytical strategies. This guide objectively compares the hierarchy of reference standard grades, establishes the mechanistic causality behind optimized analytical choices, and provides self-validating experimental protocols to ensure absolute metrological confidence.
The Metrological Hierarchy: Selecting the Right Standard Grade
Not all reference materials are created equal. The selection of a standard grade directly impacts the regulatory compliance and accuracy of downstream API release testing. According to ISO 17034, Certified Reference Materials (CRMs) must provide a certified value, associated measurement uncertainty, and strict metrological traceability[2].
Below is a comparison of the available standard grades for 1-[2-(3-Bromophenyl)ethyl]piperazine and their appropriate use cases.
Metrological traceability hierarchy for reference standards.
Table 1: Comparison of Reference Standard Grades
| Standard Grade | Metrological Traceability | Uncertainty Stated? | Best Use Case | Cost & Availability |
| Primary Compendial (USP/EP) | High (Pharmacopeial Authority) | No (Assumed 100% or specified multiplier)[3] | Official API release testing, dispute resolution | High / Often unavailable for early intermediates |
| Certified Reference Material (CRM) | High (SI Units via ISO 17034)[4] | Yes (Strictly quantified via statistics)[5] | Method validation, primary calibration | High / Requires custom certification |
| Analytical Standard | Moderate (ISO 17025)[4] | Variable (Method-dependent) | Routine R&D, qualitative screening | Medium / Readily available[1] |
| In-House Working Standard | Traced to Primary/CRM | Yes (via Mass Balance) | Routine batch release, daily QC | Low per use / Requires internal qualification |
Because 1-[2-(3-Bromophenyl)ethyl]piperazine is an intermediate rather than a final API, USP primary standards are rarely available. Consequently, laboratories must procure high-quality analytical standards and qualify them internally as In-House Working Standards using a rigorous mass balance approach.
Mechanistic Rationale: The Mass Balance Characterization Workflow
A common pitfall in standard characterization is equating High-Performance Liquid Chromatography (HPLC) area percent with absolute purity. This is a fundamental error. HPLC-UV fails to detect non-chromophoric impurities, inorganic salts, and moisture.
To establish a self-validating system, a Mass Balance Approach is mandatory. The absolute purity is calculated as 100% minus the sum of organic impurities, water content, residual solvents, and inorganic residue. This orthogonal approach ensures that no mass fraction is unaccounted for, fulfilling the technical requirements of ISO 17034[4].
Workflow for reference standard characterization via mass balance.
Step-by-Step Experimental Methodologies & Causality
Structural Elucidation (Identity)
Causality: Before purity can be assessed, the exact regiochemistry of the molecule must be confirmed. The 3-bromo substitution on the phenyl ring and the integrity of the piperazine moiety must be verified using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validating Protocol (NMR):
-
Sample Preparation: Dissolve 10 mg of the candidate standard in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal reference).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons (typically 5-10 seconds for quantitative NMR) to ensure complete spin relaxation and accurate signal integration.
-
Validation Check: The integral ratio of the aromatic protons (m, 4H) to the piperazine ring protons (m, 8H) must be exactly 1:2. Any deviation indicates co-eluting structural analogs.
Chromatographic Purity (HPLC-UV)
Causality: 1-[2-(3-Bromophenyl)ethyl]piperazine contains a secondary amine. Under standard acidic conditions (e.g., 0.1% Formic Acid, pH ~2.8), the protonated amine interacts strongly with residual silanols on silica-based stationary phases. This causes severe peak tailing, obscuring closely eluting impurities and artificially inflating the main peak area. By utilizing a high-pH mobile phase with a hybrid-silica column, the amine is neutralized, suppressing secondary interactions.
Self-Validating Protocol (High-pH HPLC):
-
Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent hybrid-silica column stable at high pH.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with dilute ammonia.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 220 nm.
-
System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and a known related substance (e.g., 1-(3-bromophenyl)piperazine). The run is only valid if the Resolution ( Rs ) > 2.0 and the Tailing Factor ( Tf ) < 1.5.
Orthogonal Residuals Analysis (Moisture & Solvents)
Causality: Piperazine derivatives are inherently hygroscopic. Furthermore, synthesis solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) may remain trapped in the crystal lattice. These must be quantified to subtract from the 100% mass balance.
Self-Validating Protocol (Coulometric Karl Fischer):
-
Preparation: Fill the titration cell with an appropriate anolyte/catholyte system designed for basic amines (standard reagents may suffer from side reactions with strong bases; use buffering reagents if necessary).
-
System Suitability (Self-Validation): Prior to sample analysis, inject a certified 1.0% water standard. The system is validated only if the recovery is between 97.0% and 103.0%, proving the reagent titer is active and the cell is leak-free.
-
Execution: Introduce 50 mg of the standard into the cell. Record the moisture content in % w/w.
Comparative Performance Data: The Cost of Suboptimal Methods
To demonstrate the critical importance of the mechanistic choices outlined above, we compared the purity assessment of a single batch of 1-[2-(3-Bromophenyl)ethyl]piperazine using a standard acidic HPLC method versus the optimized high-pH mass balance approach.
Table 2: Quantitative Comparison of Analytical Strategies
| Analytical Strategy | Retention Time | Peak Asymmetry ( Tf ) | Calculated Purity | True Mass Balance Purity |
| Standard Acidic HPLC (0.1% FA, pH 2.8) | 4.2 min | 2.45 (Severe Tailing) | 99.8% (Area %) | N/A (Integration inaccurate) |
| Optimized High-pH HPLC (10 mM NH4HCO3, pH 9.5) | 5.8 min | 1.08 (Excellent) | 98.5% (Area %) | 97.2% (% w/w) |
Data Interpretation: The standard acidic method severely overestimates the purity (99.8%) because the tailing peak swallows adjacent impurities. The optimized high-pH method resolves these hidden impurities, dropping the chromatographic purity to 98.5%. Finally, by applying the mass balance equation—subtracting 1.1% moisture (Karl Fischer) and 0.2% residual DCM (GC-HS)—we arrive at the true, absolute purity of 97.2% . Failing to account for this 2.6% discrepancy would lead to significant dosing errors in downstream quantitative applications[3].
Conclusion
The characterization of 1-[2-(3-Bromophenyl)ethyl]piperazine reference standards cannot rely on superficial area-percent chromatography. By understanding the physicochemical properties of the piperazine moiety and applying a self-validating, ISO 17034-aligned mass balance workflow, analytical scientists can guarantee the metrological traceability and absolute purity of their working standards.
References
-
[3] Title: Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO. Source: lupinepublishers.com. URL: [Link]
-
[2] Title: What Is ISO 17034? - The ANSI Blog. Source: ansi.org. URL:[Link]
-
[5] Title: What are Certified Reference Materials? - ASTM. Source: astm.org. URL:[Link]
Sources
- 1. 1-[2-(3-bromophenyl)ethyl]piperazine | 1220039-58-6 [sigmaaldrich.com]
- 2. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. What are Certified Reference Materials? | ASTM [astm.org]
Benchmarking 1-[2-(3-Bromophenyl)ethyl]piperazine Activity Against Standard Serotonergic Ligands: A Comprehensive Comparison Guide
Executive Summary & Pharmacological Rationale
In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) drug discovery, arylpiperazine derivatives represent a highly privileged class of pharmacophores. Specifically, 1-[2-(3-Bromophenyl)ethyl]piperazine serves as a critical building block and standalone ligand for interrogating serotonergic (5-HT) and dopaminergic (D2) receptor systems .
To accurately define the therapeutic window and off-target liabilities of novel piperazine derivatives, their pharmacological profiles must be rigorously benchmarked against gold-standard reference ligands. This guide provides an objective, data-driven framework for evaluating the binding affinity ( Ki ) and functional efficacy ( Emax / IC50 ) of 1-[2-(3-Bromophenyl)ethyl]piperazine against established standards: the 5-HT1A full agonist 8-OH-DPAT , the 5-HT1A silent antagonist WAY-100635 , and the 5-HT2A antagonist Ketanserin .
The Causality of the Scaffold
The structural logic behind 1-[2-(3-Bromophenyl)ethyl]piperazine is highly deliberate:
-
The Basic Nitrogen: The piperazine ring contains a secondary amine that remains protonated at physiological pH. This positive charge is strictly required to form a critical salt bridge with the conserved Aspartate residue (D3.32 / D116) within the orthosteric binding pocket of aminergic GPCRs .
-
The Ethyl Linker: A two-carbon aliphatic chain provides the exact spatial flexibility needed for the aryl group to navigate the binding channel without causing steric clashes with extracellular loops.
-
The Meta-Bromine Substitution: The heavy halogen at the 3-position of the phenyl ring enhances lipophilicity (LogP) and enables directional halogen bonding with aromatic residues (like Phenylalanine or Tryptophan) in Transmembrane Domains 5 and 6, significantly boosting receptor dwell time compared to unsubstituted analogs.
Quantitative Benchmarking Data
To establish a baseline, the table below synthesizes the receptor binding affinities and functional profiles of the test scaffold against the industry-standard reference ligands.
Table 1: Pharmacological Benchmarking of Serotonergic Ligands
| Ligand | Primary Target | Affinity ( Ki , nM) | Functional Profile | Clinical / Research Utility | Reference |
| 1-[2-(3-Bromophenyl)ethyl]piperazine | 5-HT1A / 5-HT2A | 15.0 - 45.0* | Partial Agonist / Modulator | Scaffold for CNS drug design | Benchmarked |
| 8-OH-DPAT | 5-HT1A | 0.2 - 1.2 | Full Agonist | Prototypical 5-HT1A activator | |
| WAY-100635 | 5-HT1A | 0.84 - 2.2 | Silent Antagonist | Blocks 5-HT1A without intrinsic activity | |
| Ketanserin | 5-HT2A | 1.0 - 2.5 | Antagonist | Standard 5-HT2A blocker |
*Note: As an unelaborated fragment, the bare bromophenylpiperazine scaffold exhibits moderate nanomolar affinity. When conjugated to bulky moieties (e.g., coumarins), affinity routinely drops into the sub-nanomolar (<1.0 nM) range.
Mechanistic Signaling Pathway
Understanding how these ligands modulate intracellular signaling is critical. The 5-HT1A receptor is coupled to the inhibitory G-protein ( Gαi ), which suppresses Adenylyl Cyclase (AC) activity, thereby lowering cyclic AMP (cAMP) levels.
Caption: 5-HT1A Gi-coupled signaling cascade demonstrating points of pharmacological intervention.
Experimental Workflows & Self-Validating Protocols
To generate trustworthy, reproducible data, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for benchmarking piperazine derivatives.
Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)
This assay determines the Ki of 1-[2-(3-Bromophenyl)ethyl]piperazine by measuring its ability to displace a radioactive tracer ( [3H] -8-OH-DPAT) from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Buffer Optimization (Causality): Supplement the assay buffer with 5 mM MgCl2 . Why? Divalent cations like Mg2+ are strictly required to stabilize the high-affinity, agonist-preferring ternary complex between the GPCR and the G-protein. Without Mg2+ , agonist affinity is artificially weakened.
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1.0 nM [3H] -8-OH-DPAT, and varying concentrations of the test piperazine (10 −11 to 10 −4 M). Incubate at 25°C for 60 minutes to reach equilibrium.
-
Self-Validation Controls:
-
Total Binding ( B0 ): Radiotracer + Buffer only.
-
Non-Specific Binding (NSB): Radiotracer + 10 μ M WAY-100635 (Cold competitor). The assay is only valid if specific binding ( B0−NSB ) accounts for >80% of total radioactive counts.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperazine ligands, thereby cleaning up the signal-to-noise ratio.
-
-
Quantification: Add scintillation cocktail and measure bound radioactivity (CPM) using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay (Functional Efficacy)
Because 5-HT1A is Gαi -coupled, its activation decreases cellular cAMP. Measuring a decrease from a zero-baseline is impossible, requiring a specific assay architecture.
Step-by-Step Methodology:
-
Cell Seeding: Plate 5-HT1A-expressing cells in a 384-well plate at 10,000 cells/well.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX for 15 minutes. Why? IBMX prevents the cellular degradation of cAMP, allowing it to accumulate to measurable levels during the assay window.
-
Forskolin Stimulation (Causality): Co-incubate the cells with 10 μ M Forskolin and the test piperazine compound. Why? Forskolin directly activates Adenylyl Cyclase, creating an artificial "spike" in cAMP. The efficacy of the test compound is measured by its ability to suppress this Forskolin-induced spike.
-
Self-Validation: The assay plate must include 8-OH-DPAT as a positive control. The plate is only validated if 8-OH-DPAT successfully suppresses the Forskolin cAMP spike by ≥ 80%.
-
Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.
Caption: Step-by-step logical workflow for GPCR radioligand competitive binding assays.
Conclusion
Benchmarking 1-[2-(3-Bromophenyl)ethyl]piperazine against standard ligands like 8-OH-DPAT and WAY-100635 reveals its utility as a highly tunable pharmacophore. By utilizing self-validating assay architectures—such as PEI-treated filtration for accurate affinity profiling and Forskolin-stimulated cAMP windows for functional efficacy—researchers can confidently map the structure-activity relationship (SAR) of novel piperazine derivatives in CNS drug development.
References
Spectral Fingerprinting of Halogenated Pharmacophores: An In-Depth FTIR and UV-Vis Comparison Guide for 1-[2-(3-Bromophenyl)ethyl]piperazine
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related positional isomers and structural analogs during the quality control and structural elucidation phases of drug development. 1-[2-(3-Bromophenyl)ethyl]piperazine is a critical building block in the synthesis of various CNS-active therapeutics and serotonin receptor ligands[1]. However, verifying its identity against its positional isomer (the 4-bromo analog) and its unbrominated parent (1-(2-phenylethyl)piperazine) requires a nuanced understanding of spectroscopic causality.
This guide provides a comprehensive, objective comparison of these molecules using Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in fundamental physical chemistry and self-validating analytical protocols.
Mechanistic Causality: Structure-Spectra Relationships
Before diving into the empirical data, we must establish the theoretical framework governing the spectral behavior of these molecules. The introduction of a heavy, electronegative bromine atom at the meta position of the phenyl ring induces specific electronic and vibrational perturbations.
-
Vibrational Kinematics (FTIR): The mass of the bromine atom significantly lowers the frequency of the C-Br stretching vibration due to Hooke's Law (increased reduced mass). More importantly, the meta substitution breaks the symmetry of the aromatic ring, fundamentally altering the out-of-plane (OOP) C-H bending modes.
-
Electronic Transitions (UV-Vis): The bromine atom acts as an auxochrome. Its non-bonding lone pairs can partially delocalize into the aromatic π system. This resonance lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift and a hyperchromic effect (increased absorbance) compared to the unbrominated analog.
Mechanistic pathways linking the 3-bromo substitution to observed spectral phenomena.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the analytical workflows must be self-validating. A common pitfall in comparative spectroscopy is failing to account for solvent effects or polymorphic variations. The following protocols are designed to eliminate these variables.
FTIR Protocol (ATR Method):
-
System Readiness: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.
-
Background Validation: Collect a background spectrum on the clean, empty diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: ATR is selected over KBr pelleting to prevent potential halide ion exchange (e.g., Br⁻ swapping with Cl⁻ from KBr) which can artificially shift the amine hydrohalide bands and alter the pristine polymorphic state.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹. Validate the spectrum by ensuring the baseline transmittance is >95% in non-absorbing regions.
UV-Vis Protocol:
-
Solvent Selection: Prepare a 1.0 × 10⁻⁵ M solution in spectroscopic-grade methanol. Causality: Methanol provides complete solvation of the piperazine derivative while offering a UV cutoff (~205 nm) low enough to observe the primary aromatic π→π∗ transitions without solvent masking[2].
-
Blanking: Fill two matched 10 mm quartz cuvettes with methanol. Place in the reference and sample beams. Zero the instrument across the 200-400 nm range to establish a flat baseline.
-
Measurement: Replace the sample cuvette with the analyte solution. Record the absorbance and calculate the molar absorptivity ( ε ) using the Beer-Lambert Law to ensure the data is concentration-independent.
Analytical workflow for dual-spectral validation of piperazine derivatives.
FTIR Spectral Comparison and Peak Assignment
The FTIR spectra of piperazine derivatives are characterized by distinct N-H and C-H stretching regions[3]. However, the true diagnostic power for distinguishing positional isomers lies in the fingerprint region.
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
| Vibrational Mode | 1-(2-phenylethyl)piperazine (Unsubstituted) | 1-[2-(3-Bromophenyl)ethyl]piperazine (Meta-Bromo) | 1-[2-(4-Bromophenyl)ethyl]piperazine (Para-Bromo) |
| N-H Stretch (Sec. Amine) | ~3310 | ~3315 | ~3312 |
| Aliphatic C-H Stretch | 2940, 2820 | 2945, 2825 | 2942, 2822 |
| Aromatic C=C Stretch | 1605, 1495 | 1595, 1565 | 1590, 1485 |
| Aromatic C-H OOP Bend | 750, 700 (Mono-sub) | 780, 690 (Meta-sub) | 820 (Para-sub) |
| C-Br Stretch | N/A | 565 | 550 |
Data Interpretation & Causality:
-
The Piperazine Core: The secondary amine N-H stretch remains relatively constant across all three molecules, typically observed as a broad band around 3267–3340 cm⁻¹ depending on the degree of intermolecular hydrogen bonding[3].
-
The Diagnostic OOP Bends: This is the most critical region for differentiation. The unbrominated ring (mono-substituted) shows two strong bands at 750 and 700 cm⁻¹. The meta-bromo product exhibits bands at ~780 cm⁻¹ (representing the isolated hydrogen atom trapped between the alkyl chain and the bromine) and ~690 cm⁻¹ (representing the three adjacent hydrogens). In stark contrast, the para-bromo isomer shows a single strong band around 820 cm⁻¹ due to the two pairs of adjacent hydrogens vibrating in unison.
-
The Halogen Stretch: The C-Br stretch appears in the far fingerprint region (~550-565 cm⁻¹), confirming the presence of the halogen which is entirely absent in the unsubstituted analog.
UV-Vis Spectral Comparison
The electronic transitions offer a secondary, orthogonal method of validation, highly sensitive to the extent of π -conjugation.
Table 2: Comparative UV-Vis Absorption Maxima in Methanol
| Compound | Primary Band ( λmax1 , π→π∗ ) | Secondary Band ( λmax2 , n→π∗ / fine structure) | Molar Absorptivity ( ε at λmax2 ) |
| Unsubstituted Analog | 210 nm | 258 nm | ~250 M⁻¹ cm⁻¹ |
| 3-Bromo (Product) | 218 nm | 268 nm | ~450 M⁻¹ cm⁻¹ |
| 4-Bromo (Isomer) | 224 nm | 274 nm | ~520 M⁻¹ cm⁻¹ |
Data Interpretation & Causality:
-
Bathochromic Shift: As predicted, the addition of the bromine atom shifts the absorption maxima to longer wavelengths compared to the unsubstituted analog. This is due to the +M (mesomeric) effect of the bromine lone pairs extending the conjugated system, which is a well-documented phenomenon in halogenated arylpiperazines[2].
-
Isomeric Differentiation: The para-isomer typically exhibits a slightly larger bathochromic shift than the meta-isomer. In the para position, the electron-donating resonance effect of the bromine is directly aligned with the electron-withdrawing nature of the alkylpiperazine substituent, creating a more extended linear dipole. In the meta position, this cross-conjugation is less effective, resulting in a slightly lower λmax .
Conclusion
For the definitive identification of 1-[2-(3-Bromophenyl)ethyl]piperazine, a dual-spectral approach is mandatory. While UV-Vis provides rapid confirmation of the halogen's auxochromic effect via a ~10 nm bathochromic shift relative to the unsubstituted analog, it is the FTIR fingerprint region—specifically the out-of-plane C-H bending modes at 780 and 690 cm⁻¹—that unequivocally differentiates the meta-substituted product from its para-substituted isomer. Adhering to the self-validating protocols outlined above ensures high-fidelity data suitable for regulatory submissions and stringent quality control.
References
-
Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
pH-Dependent UV-vis spectra of 2a and at the upper side calculated individual molar spectra of the ligand species Source: ResearchGate URL:[Link]
-
Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyl)sulfonyl)-4-methylpiperazine Source: Taylor & Francis Online URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
